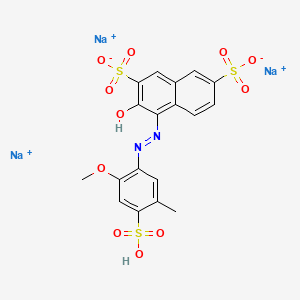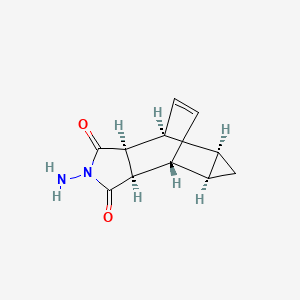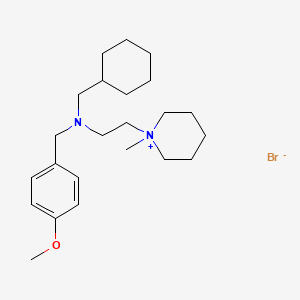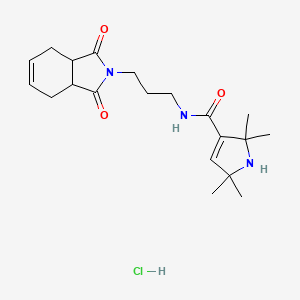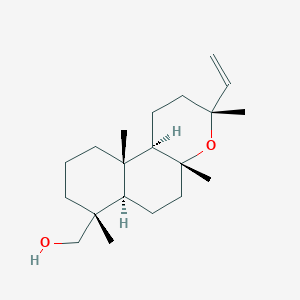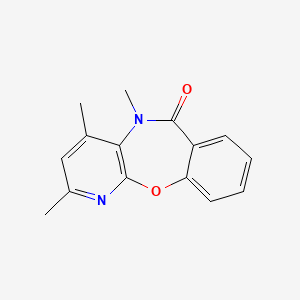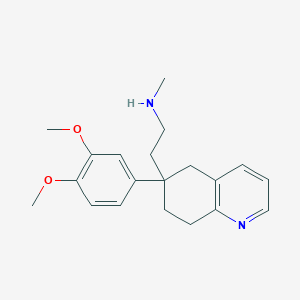
(+/-)-Tortuosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Tortuosamine is a naturally occurring alkaloid found in certain plant species. It is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its diverse applications and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Tortuosamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired alkaloid structure. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: (+/-)-Tortuosamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions can produce reduced forms with different pharmacological properties.
Aplicaciones Científicas De Investigación
(+/-)-Tortuosamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Additionally, it finds applications in the industry as a precursor for producing pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (+/-)-Tortuosamine involves its interaction with specific molecular targets and pathways within the body. It may exert its effects by binding to receptors, modulating enzyme activity, or influencing gene expression. The exact molecular targets and pathways involved vary depending on the specific biological context and the desired therapeutic outcome.
Comparación Con Compuestos Similares
(+/-)-Tortuosamine can be compared with other similar alkaloid compounds to highlight its uniqueness Similar compounds include other naturally occurring alkaloids with comparable structures and biological activities
Propiedades
Número CAS |
79517-20-7 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-[6-(3,4-dimethoxyphenyl)-7,8-dihydro-5H-quinolin-6-yl]-N-methylethanamine |
InChI |
InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3 |
Clave InChI |
QFRVOGLOHJOHAY-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


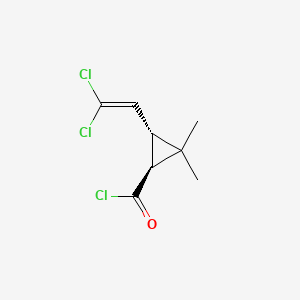
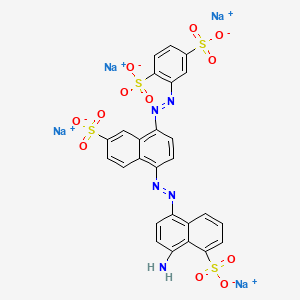
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
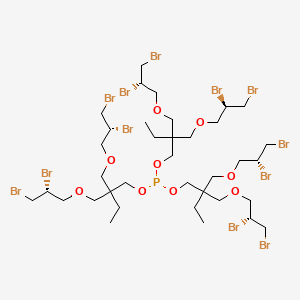
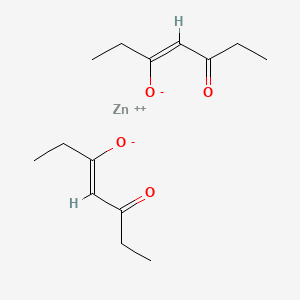
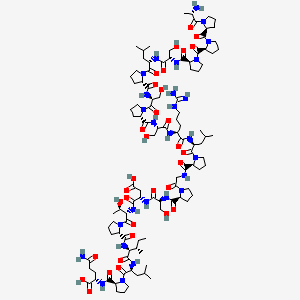
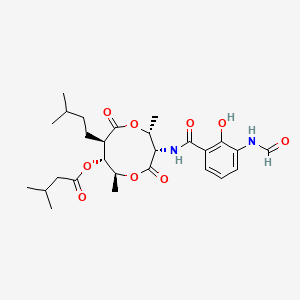
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
